Ropa
Description
Chemical Identity and Nomenclature
ROPA is defined by its unique molecular architecture and standardized nomenclature (Table 1).
| Property | Value |
|---|---|
| CAS Registry Number | 57852-42-3 |
| Systematic IUPAC Name | (2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-Octahydro-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(1-methylethenyl)-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-7-one |
| Molecular Formula | C₂₈H₃₂O₆ |
| Molecular Weight | 464.55 g/mol |
| Synonyms | Resiniferonol orthophenylacetate; RTX analog; 9,13,14-ortho-phenylacetate derivative |
This compound’s core structure features a tricyclic diterpene scaffold fused to a benzodioxol ring, with critical ester and epoxy functional groups. Its naming reflects the ortho-phenylacetate substitution at positions 9, 13, and 14 of the resiniferonol backbone.
Historical Context in Vanilloid Research
This compound’s significance is rooted in the broader exploration of vanilloids, a class of compounds that interact with transient receptor potential vanilloid 1 (TRPV1) channels. Key milestones include:
- 1960s–1980s : Isolation of resiniferatoxin (RTX) from Euphorbia resinifera, revealing its ultrapotent TRPV1 agonist properties.
- 1990s : Structural characterization of RTX analogs, including this compound, to delineate structure-activity relationships.
- 2000s : Use of this compound as a non-vanilloid control in studies differentiating TRPV1-dependent and independent effects.
This compound provided early insights into the divergence between protein kinase C (PKC) activation and TRPV1 agonism, clarifying mechanisms underlying tumor promotion and cell cycle regulation.
Structural Relationship to Resiniferatoxin
This compound shares a diterpene core with RTX but differs in critical substituents (Table 2).
The absence of RTX’s homovanillyl moiety in this compound abolishes TRPV1 binding but preserves its capacity to activate PKC isoforms, making it a valuable tool for dissecting PKC-specific signaling.
Significance in Biochemical Research
This compound’s applications span multiple domains:
- PKC Pathway Studies :
- Activates PKCα and PKCγ at nanomolar concentrations, inducing downstream effects such as cyclin D1 downregulation and p21 induction in intestinal epithelial cells.
- Synergizes with UV irradiation to amplify stress-responsive gene expression (e.g., FOS, JUN), modeling tumor promotion in TK6 lymphoblasts.
TRPV1 Research :
Chemical Biology :
This compound’s dual role as a PKC activator and TRPV1-inactive analog underscores its versatility in mechanistic studies, bridging gaps between natural product chemistry and cellular signaling.
Properties
IUPAC Name |
(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-8-(hydroxymethyl)-4,17-dimethyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-16(2)26-12-18(4)28-21(11-20(15-29)13-25(31)22(28)10-17(3)23(25)30)24(26)32-27(33-26,34-28)14-19-8-6-5-7-9-19/h5-11,18,21-22,24,29,31H,1,12-15H2,2-4H3/t18-,21+,22-,24-,25-,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKXTXJQZGIKQZ-WAGMVDSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)CO)O)C)OC(O3)(O2)CC6=CC=CC=C6)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)CO)O)C)O[C@](O3)(O2)CC6=CC=CC=C6)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973441 | |
| Record name | 2-Benzyl-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(prop-1-en-2-yl)-3a,3b,6,6a,9a,10,11,11a-octahydro-2H,7H-2,9b-epoxyazuleno[4',5':5,6]benzo[1,2-d][1,3]dioxol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57852-42-3 | |
| Record name | (2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-Octahydro-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(1-methylethenyl)-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57852-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ROP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057852423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(prop-1-en-2-yl)-3a,3b,6,6a,9a,10,11,11a-octahydro-2H,7H-2,9b-epoxyazuleno[4',5':5,6]benzo[1,2-d][1,3]dioxol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Resiniferatoxin : 4-hydroxy-3-methoxy-benzeneacetic acid [(2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-octahydro-6a-hydroxy-8,10-dimethyl-11a-(1-methylethenyl)-7-oxo-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-5-yl]methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Ropa, specifically referring to the proteins this compound and RopB derived from Rhizobium leguminosarum, has garnered attention due to its unique biological properties, particularly its role in plant-microbial symbiosis and amyloid formation. This article delves into the biological activities associated with this compound, supported by detailed research findings, case studies, and data tables.
Overview of this compound and RopB
This compound and RopB are amyloid proteins identified in Rhizobium leguminosarum, a bacterium known for its symbiotic relationship with legumes. These proteins are characterized by their ability to form fibrils that exhibit properties typical of amyloids, such as resistance to proteolysis and detergent treatment. The formation of these fibrils is significant for their biological activity, influencing interactions with host plants.
Fibril Formation and Characteristics
Both this compound and RopB can form fibrils in vitro, which are rich in β-sheet structures. These fibrils bind Thioflavin T (ThT) and demonstrate green birefringence when stained with Congo Red (CR), indicating their amyloid nature. The study conducted by provides evidence that these proteins aggregate intracellularly in yeast and assemble into amyloid fibrils on the surface of E. coli.
Table 1: Properties of this compound and RopB Fibrils
| Property | This compound | RopB |
|---|---|---|
| Binding to Thioflavin T | Yes | Yes |
| Birefringence with Congo Red | Green | Green |
| Protease Resistance | High | High |
| Detergent Resistance | High | High |
Role in Plant-Microbial Symbiosis
The aggregation of this compound and RopB into amyloid fibrils is believed to play a crucial role in the establishment of symbiotic relationships with plants. The presence of these proteins may facilitate the colonization of plant roots by R. leguminosarum, enhancing nitrogen fixation processes essential for plant growth.
Case Studies and Experimental Evidence
- In Vitro Studies : Experiments demonstrated that both proteins could be expressed in E. coli and yeast systems, leading to the formation of amyloid aggregates under specific conditions. The use of fluorescence microscopy confirmed the presence of these aggregates, supporting their role as functional amyloids in microbial interactions .
- Proteomic Analysis : A comprehensive proteomic screening identified multiple potentially amyloidogenic proteins within R. leguminosarum, highlighting the significance of this compound and RopB in microbial physiology .
- Functional Analysis : Further studies indicated that amyloid formation could modulate biological activities such as adhesion to plant surfaces, which is critical for establishing symbiotic relationships .
Future Directions
The investigation into this compound's biological activity opens avenues for further research into its applications in agriculture and biotechnology. Understanding the mechanisms behind its amyloid properties could lead to innovations in enhancing crop yields through improved nitrogen fixation processes.
Scientific Research Applications
Clinical Applications
1. Improved Reproductive Outcomes
Studies have shown that ROPA can lead to significantly better reproductive outcomes compared to traditional IVF methods. For instance, a systematic review indicated that this compound resulted in higher live birth rates and clinical pregnancy rates when compared to standard IVF/ICSI procedures. The live birth rate for this compound was found to be 53%, compared to 29.3% for conventional methods, demonstrating a substantial improvement (p=0.001) .
2. Oocyte Quality and Quantity
Research indicates that this compound may yield a greater number of mature oocytes and viable embryos. In one study, the average number of mature oocytes retrieved per cycle was 10.1 for this compound compared to 7.7 for non-ROPA groups (p<0.01). Additionally, this compound produced a higher number of good-quality embryos, suggesting that this method may enhance the overall quality of reproductive outcomes .
Comparative Studies
1. This compound vs. Traditional IVF
Comparative studies have consistently shown that this compound offers similar or superior clinical outcomes compared to traditional IVF techniques. For example, one study reported no significant differences in clinical pregnancy rates between this compound and conventional IVF (57% vs. 50.2%, p=0.15) . Furthermore, cumulative live birth rates per couple were higher in the this compound group (78.3%) compared to those undergoing traditional IVF .
2. Age and Oocyte Provider Impact
The age of oocyte providers plays a crucial role in the success rates of ART procedures. In studies focusing on this compound, it was noted that a higher percentage of oocyte providers were under 35 years old, which is associated with better reproductive outcomes due to improved oocyte quality .
Case Studies
Case Study 1: Efficacy of this compound in Clinical Settings
A clinical trial involving 121 couples undergoing this compound demonstrated a cumulative live birth rate of 60%. The findings highlighted that younger oocyte providers significantly contributed to improved outcomes, emphasizing the importance of age in ART success .
Case Study 2: Emotional and Psychological Benefits
Beyond clinical outcomes, this compound has been associated with enhanced emotional satisfaction among couples participating in ART. The shared experience of conception and pregnancy fosters stronger relationships and psychological well-being among partners .
Comparison with Similar Compounds
ROPA vs. Autologous IVF
Autologous IVF involves a single individual providing both oocytes and carrying the pregnancy. A 2022 multicenter retrospective cohort study compared 103 this compound cycles with 2,912 autologous IVF cycles, revealing critical insights (Table 1):
Table 1: Comparison of this compound and Autologous IVF Outcomes
| Parameter | This compound Group | Autologous IVF Group | p-value |
|---|---|---|---|
| Mean Age (Donor/Patient) | 32.7 ± 3.1 / 32.6 ± 3.4 | 33.1 ± 4.2 | >0.99 |
| Oocytes Retrieved | 15.5 ± 12.2 | 13.1 ± 7.0 | 0.03 |
| Live-Birth Rate | 48.5% | 47.8% | 0.89 |
| Miscarriage Rate | 12.1% | 13.4% | 0.72 |
Data sourced from Brandão et al. (2022) and systematic reviews .

Key Findings:
- Clinical Outcomes: No statistically significant differences were observed in pregnancy rates, miscarriage, or live-birth outcomes between groups .
- Endometrial Preparation: All this compound recipients used artificial cycles for embryo transfer, whereas autologous IVF often utilized fresh transfers post-stimulation, complicating direct comparison .
This compound vs. Oocyte Donation IVF
This compound shares procedural similarities with traditional oocyte donation IVF, where an unrelated donor provides oocytes. However, distinct differences include:
- Genetic-Emotional Dynamics: this compound maintains a genetic link to one partner, fostering emotional bonding absent in anonymous donations.
- Regulatory and Legal Factors: this compound often requires explicit legal agreements to establish parental rights for both partners, unlike anonymous donor protocols .
Table 2: this compound vs. Anonymous Donor IVF
| Aspect | This compound | Anonymous Donor IVF |
|---|---|---|
| Genetic Link | Yes (one partner) | No |
| Legal Complexity | High (dual parental rights) | Moderate |
| Live-Birth Rate | 48.5% | 50-55%* |
Anonymous donor data from SART 2022 reports; this compound data from .
Research Implications and Limitations
While this compound demonstrates equivalence to autologous IVF in reproductive outcomes, limitations include:
- Retrospective Design: Most studies, including Brandão et al. (2022), rely on historical data, risking selection bias .
- Long-Term Obstetric Risks: Existing studies focus on immediate ART outcomes; the impact of oocyte donation on conditions like hypertensive disorders during pregnancy remains understudied .
Preparation Methods
Comparative Analysis of Synthetic Methods
Table 2: this compound Derivative Synthesis – Traditional vs. Modern Routes
Optimization Strategies and Technical Insights
a. Diazoketone Stability
Extended reaction times (30 h) at 0°C ensured complete conversion to the diazoketone, minimizing side reactions.
b. Solvent System in Wolf Rearrangement
Methanol’s polarity facilitated silver benzoate-mediated rearrangement, whereas aqueous conditions favored acyloin formation.
c. Coupling Efficiency
Crude this compound (80% purity) sufficed for Mitsunobu reactions, reducing preprocessing burdens.
Q & A
Q. What are the essential components of a ROPA in academic research involving human data?
A this compound must document:
- Purpose of processing (e.g., anonymized data analysis for clinical trials) .
- Categories of personal data (e.g., health records, demographic identifiers) .
- Data retention periods (e.g., deletion after 5 years post-study) .
- Security measures (e.g., encryption, access controls) .
- Third-party data sharing (e.g., cloud storage providers, collaborators) . Methodological Tip: Use structured templates aligned with GDPR Article 30 or LGPD requirements to ensure compliance .
Q. How should researchers align this compound documentation with institutional ethical review board (IRB) requirements?
- Integrate this compound into IRB submissions : Explicitly state data processing purposes, retention policies, and security protocols .
- Document informed consent : Ensure consent forms specify data processing activities (e.g., international transfers) .
- Update this compound post-approval : Reflect IRB-mandated changes (e.g., additional anonymization steps) .
Advanced Research Questions
Q. How can researchers design longitudinal studies to maintain this compound compliance across evolving data workflows?
- Dynamic data mapping : Use tools like DPCat (Data Processing Catalogue) to track changes in data categories or processing purposes over time .
- Automated audit trails : Implement version-controlled logs for this compound updates, linking to study milestones (e.g., annual reviews) .
- Risk assessments : Conduct Data Protection Impact Assessments (DPIAs) for new processing activities introduced mid-study .
Q. What methodologies resolve discrepancies in this compound logs during multi-institutional collaborations?
- Standardized metadata schemas : Adopt interoperable frameworks like DCAT (Data Catalog Vocabulary) to harmonize this compound entries across institutions .
- Cross-validation protocols : Schedule quarterly audits comparing this compound entries with actual data flows (e.g., API logs, consent forms) .
- Contradiction analysis : Flag inconsistencies (e.g., mismatched retention periods) and resolve via consensus workshops with stakeholders .
Q. How to integrate this compound requirements into experimental design for high-risk data (e.g., genomic data)?
- Pre-study DPIA : Identify risks (e.g., re-identification) and mitigate via pseudonymization or federated learning .
- Granular consent models : Allow participants to opt into specific processing activities (e.g., data sharing for meta-analyses) .
- Technical documentation : Use supplementary materials to detail this compound-related protocols (e.g., encryption standards) .
Q. What strategies ensure this compound compliance when sharing data across jurisdictions (e.g., EU-US collaborations)?
- Legal basis alignment : Map GDPR Article 6 lawful bases (e.g., public interest) to equivalent frameworks like the UK DPDI Bill .
- Transfer mechanisms : Use Standard Contractual Clauses (SCCs) or Binding Corporate Rules (BCRs) for cross-border data flows .
- Jurisdiction-specific annotations : Tag this compound entries with regional requirements (e.g., LGPD’s data subject rights) .
Methodological Guidelines
Q. What tools facilitate machine-readable this compound documentation for large-scale studies?
- DPCat : Extends DCAT to represent this compound in interoperable formats, enabling automated compliance checks .
- Transcend Data Mapping : Automates this compound creation by scanning data systems (e.g., EHR databases, survey platforms) .
- Open-source templates : Customize GDPR Article 30 checklists for academic use cases (e.g., clinical trials) .
Q. How to validate this compound accuracy in mixed-methods research (e.g., surveys + biometric data)?
- Triangulation : Cross-reference this compound entries with primary data (e.g., consent forms) and secondary metadata (e.g., timestamps) .
- Peer review : Include this compound audits in pre-publication checks to ensure alignment with reported methodologies .
Common Pitfalls to Avoid
- Overlooking updates : 27% of non-compliant ROPAs fail to document mid-study process changes .
- Confusing this compound with data mapping : this compound focuses on processing activities, while data mapping tracks data lineage .
- Inadequate security descriptions : Avoid vague terms like "secure storage"; specify AES-256 encryption or ISO 27001 compliance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
